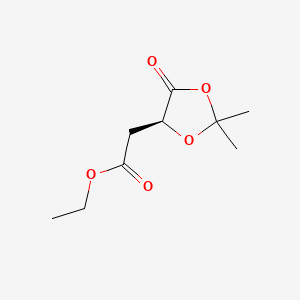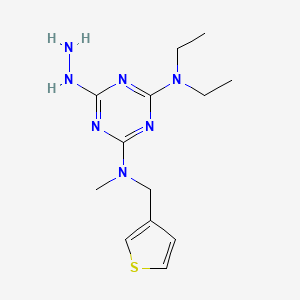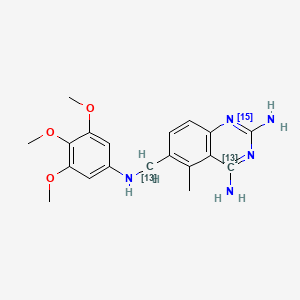
Trimetrexate-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimetrexate-13C2,15N is a labeled form of the compound trimetrexate, which is a quinazoline derivative and a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). This compound is used in various scientific research applications due to its ability to inhibit DHFR from bacterial, protozoan, and mammalian sources. The labeling with carbon-13 and nitrogen-15 isotopes allows for detailed studies in metabolic research and other scientific fields.
Vorbereitungsmethoden
The preparation of Trimetrexate-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the trimetrexate molecule. This can be achieved through synthetic routes that utilize labeled precursors. One common method involves the use of labeled carbon dioxide (13CO2) and nitrogen-containing salts (15N) in a controlled environment, such as closed growth chambers or hydroponic systems . These conditions ensure a high degree of isotope enrichment, typically ranging between 96-98% for carbon-13 and 95-99% for nitrogen-15 .
Analyse Chemischer Reaktionen
Trimetrexate-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinazoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Trimetrexate-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of carbon and nitrogen in biological systems.
Medicine: Investigated for its potential use in treating diseases such as pneumocystis pneumonia and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
Trimetrexate-13C2,15N exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme involved in the synthesis of nucleotides. By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate, leading to a decrease in nucleotide synthesis and, consequently, DNA and RNA synthesis . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain pathogens .
Vergleich Mit ähnlichen Verbindungen
Trimetrexate-13C2,15N is similar to other folate antagonists, such as methotrexate and pemetrexed. it has unique properties that make it valuable for specific research applications:
Methotrexate: Another DHFR inhibitor used in cancer treatment.
Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in nucleotide synthesis.
Eigenschaften
Molekularformel |
C19H23N5O3 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
5-methyl-6-[(3,4,5-trimethoxyanilino)(113C)methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)/i9+1,18+1,23+1 |
InChI-Schlüssel |
NOYPYLRCIDNJJB-DRUGTNOTSA-N |
Isomerische SMILES |
CC1=C(C=CC2=C1[13C](=NC(=[15N]2)N)N)[13CH2]NC3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


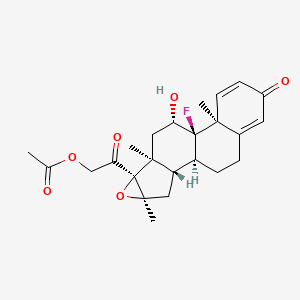
![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
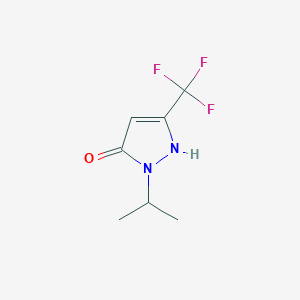
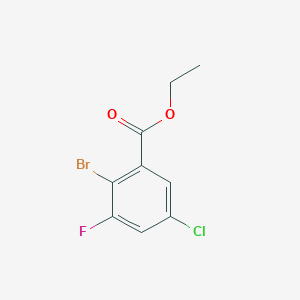
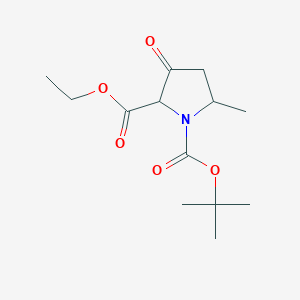
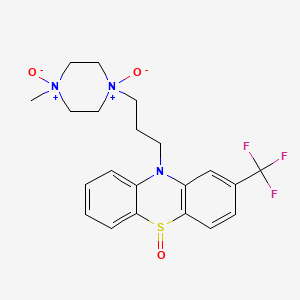
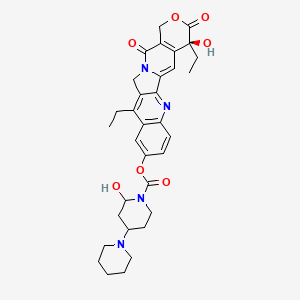
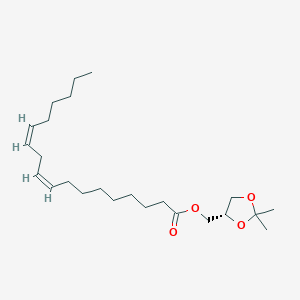
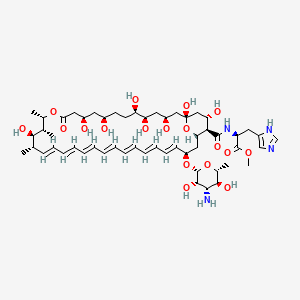
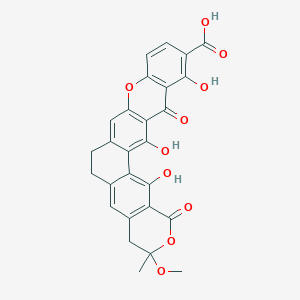
![alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester](/img/structure/B15293990.png)
